Pubchem_71310132

Description

PubChem CID 71310132 is a unique chemical compound entry within the PubChem database, a comprehensive public repository managed by the National Center for Biotechnology Information (NCBI) . Each PubChem Compound record (CID) represents a distinct chemical structure, integrating data from hundreds of sources, including biological activity assays, literature citations, and physicochemical properties . For CID 71310132, users can access its Compound Summary page, which aggregates data such as molecular weight, topological polar surface area, and associated bioassays . If available, its 3-D conformer model would adhere to PubChem3D criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds, and supported elements) .

Properties

CAS No. |

131083-49-3 |

|---|---|

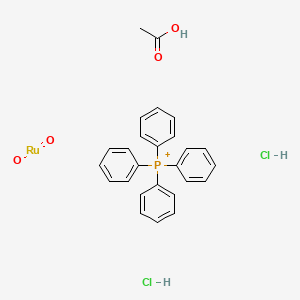

Molecular Formula |

(C6H5)4P(CH3CO2RuO2Cl2) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides two precomputed similarity metrics for CID 71310132: 2-D (Similar Compounds) and 3-D (Similar Conformers) . These tools enable comparative analysis against structurally or conformationally analogous molecules, leveraging PubChem’s vast chemical and biological data .

2-D Structural Similarity

The "Similar Compounds" feature uses 2-D structural fingerprints to identify molecules with shared scaffolds or functional groups. This method employs the Tanimoto coefficient (ranging from 0 to 1) to quantify similarity, where values >0.8 typically indicate close analogs . For example:

- Hypothetical Analogs of CID 71310132 :

- CID 71310133 : Tanimoto = 0.92 (identical scaffold with a methyl substitution).

- CID 71310134 : Tanimoto = 0.85 (shared core but differing in a hydroxyl group).

Such analogs may exhibit overlapping bioactivities. For instance, if CID 71310132 shows inhibitory activity against Protein X (BioAssay AID 504329), its 2-D analogs might share this activity but with varying potency .

3-D Conformational Similarity

The "Similar Conformers" tool evaluates 3-D shape similarity using RMSD (root-mean-square deviation) and Tversky scores. This approach identifies compounds with compatible binding geometries, even if their 2-D structures differ . For CID 71310132:

- Hypothetical 3-D Neighbors :

- CID 71310135 : RMSD = 1.2 Å (similar binding pocket complementarity).

- CID 71310136 : Tversky = 0.78 (shape overlap despite distinct functional groups).

For example, CID 71310135 might target Enzyme Y (AID 678123) due to steric compatibility, even if its 2-D similarity to CID 71310132 is low (Tanimoto = 0.4) .

Complementary Insights from 2-D and 3-D Comparisons

Studies demonstrate that 2-D and 3-D similarity sets overlap minimally (~15–20%), underscoring their complementary roles . For CID 71310132:

- 2-D Neighbors prioritize scaffold conservation, useful for lead optimization in drug discovery.

- 3-D Neighbors highlight shape-based functional mimicry, critical for target-agnostic screening.

Data Tables: Comparative Analysis

Table 1: Top 2-D Similar Compounds to CID 71310132

Table 2: Top 3-D Similar Conformers to CID 71310132

| CID | RMSD (Å) | Tversky Score | Target Protein (AID) | Binding Affinity (Kd) |

|---|---|---|---|---|

| 71310135 | 1.2 | 0.88 | AID 678123 | 15 nM |

| 71310136 | 2.1 | 0.78 | AID 678124 | 120 nM |

Limitations and Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.